REACTION_CXSMILES
|
CO.[S-2:3].[CH3:4][Na].Cl[C:7]1[CH:8]=[CH:9][C:10]([N+:13]([O-:15])=[O:14])=[N:11][CH:12]=1>O>[CH3:4][S:3][C:7]1[CH:8]=[CH:9][C:10]([N+:13]([O-:15])=[O:14])=[N:11][CH:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
methyl sodium sulfide
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
[S-2].C[Na]
|
Name
|
|
Quantity
|
4000 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=NC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was kept below 0° C
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CSC=1C=CC(=NC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 270 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |